molecular formula C9H14N2O2 B2986148 N-cyclobutyl-5-oxopyrrolidine-2-carboxamide CAS No. 1862313-85-6

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2986148
CAS No.: 1862313-85-6
M. Wt: 182.223
InChI Key: UTDPMGOEXJHGHV-UHFFFAOYSA-N
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Description

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the pyrrolidine ring, and a carboxamide group at the 2-position of the ring.

Mechanism of Action

Target of Action

The primary target of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide is the Nav1.8 voltage-gated sodium ion channels . These channels are primarily expressed in sensory neurons, which are responsible for conveying information via the spinal cord .

Mode of Action

This compound acts as an inhibitor of the Nav1.8 voltage-gated sodium ion channels . By inhibiting these channels, it can modulate the influx of sodium ions in excitable cells, thereby affecting the initiation and propagation of action potentials .

Biochemical Pathways

The compound’s action on Nav1.8 channels influences various maladies, including neuropathic pain, chronic itch, and inflammatory pain perception . It is believed that the inhibition of Nav1.8 voltage-gated sodium ion channel activity may be useful to treat diseases involving Nav1.8 receptors and/or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .

Pharmacokinetics

The compound is expected to have high gi absorption . Its skin permeation is low, with a Log Kp of -8.09 cm/s .

Result of Action

The inhibition of Nav1.8 channels by this compound can help manage conditions such as migraine, neurodegeneration, epilepsy, inflammatory pain, spontaneous pain, acute pain, pre-operative pain, peri-operative pain, and post-operative pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylenesuccinic acid with cyclobutylamine. The reaction is typically carried out by heating the reactants without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The resulting product is then purified and characterized using spectroscopic techniques such as IR and NMR.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and interactions compared to other pyrrolidine derivatives.

Properties

IUPAC Name

N-cyclobutyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-5-4-7(11-8)9(13)10-6-2-1-3-6/h6-7H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDPMGOEXJHGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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